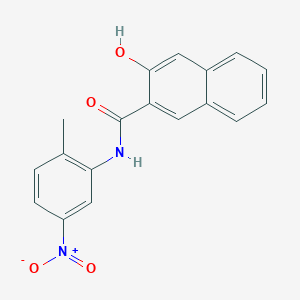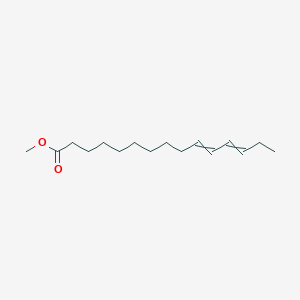
Methyl pentadeca-10,12-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl pentadeca-10,12-dienoate is an organic compound with the molecular formula C16H28O2 It is an ester formed from pentadeca-10,12-dienoic acid and methanol The compound is characterized by its long carbon chain with two conjugated double bonds at positions 10 and 12, and an ester functional group at the terminal end
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl pentadeca-10,12-dienoate can be synthesized through the esterification of pentadeca-10,12-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion and to remove water formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation of the product from the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
Methyl pentadeca-10,12-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol, and the double bonds can be hydrogenated to form saturated compounds.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Alcohols or amines in the presence of a base like sodium hydride (NaH) or triethylamine (TEA).
Major Products Formed
Epoxides: and from oxidation reactions.
Alcohols: and from reduction reactions.
Different esters: or from substitution reactions.
Aplicaciones Científicas De Investigación
Methyl pentadeca-10,12-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a bioactive compound in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl pentadeca-10,12-dienoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological targets. The double bonds in the compound can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methyl linoleate: An ester with two conjugated double bonds, similar to methyl pentadeca-10,12-dienoate, but with a shorter carbon chain.
Methyl oleate: An ester with a single double bond, used in similar applications but with different chemical properties.
Methyl stearate: A saturated ester with no double bonds, used as a comparison for understanding the effects of unsaturation in esters.
Propiedades
Número CAS |
63024-90-8 |
|---|---|
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
methyl pentadeca-10,12-dienoate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h4-7H,3,8-15H2,1-2H3 |
Clave InChI |
QCOMBEUWEAJESL-UHFFFAOYSA-N |
SMILES canónico |
CCC=CC=CCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)
![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

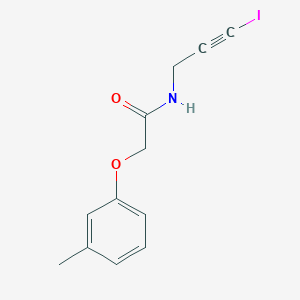
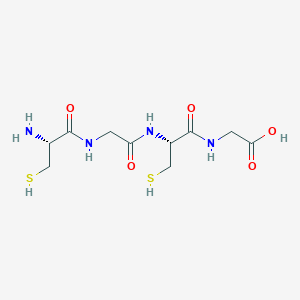
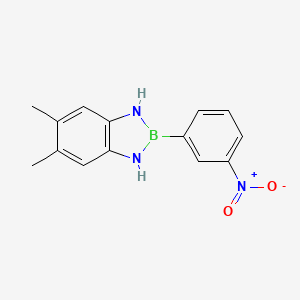


![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
